N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide
CAS No.: 1060175-97-4
Cat. No.: VC11922444
Molecular Formula: C9H11NOS
Molecular Weight: 181.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060175-97-4 |
|---|---|
| Molecular Formula | C9H11NOS |
| Molecular Weight | 181.26 g/mol |
| IUPAC Name | N-(thiophen-3-ylmethyl)cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C9H11NOS/c11-9(8-1-2-8)10-5-7-3-4-12-6-7/h3-4,6,8H,1-2,5H2,(H,10,11) |
| Standard InChI Key | SEQLPZAMWAGPMS-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NCC2=CSC=C2 |
| Canonical SMILES | C1CC1C(=O)NCC2=CSC=C2 |
Introduction
Structural Features and Synthesis
Compounds with cyclopropanecarboxamide scaffolds often exhibit unique pharmacological properties due to their structural rigidity and ability to engage in specific molecular interactions. The synthesis of such compounds typically involves the use of cyclopropane derivatives as starting materials, followed by amide formation reactions . For N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide, the synthesis would likely involve the reaction of a thiophen-3-ylmethyl amine with a cyclopropanecarboxylic acid derivative.
Potential Applications
While specific data on N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide is lacking, compounds with similar structures have shown promise in various therapeutic areas:
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Neurodegenerative Diseases: GSK-3β inhibitors, such as those based on the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold, have been studied for their potential in treating Alzheimer's disease by reducing neuroinflammation and tau protein hyperphosphorylation .
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Anti-inflammatory Activity: Some thiophene derivatives have demonstrated anti-inflammatory properties, which could be relevant for compounds like N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide .
Research Findings and Data
Given the absence of specific research findings on N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide, we can look at related compounds for insights:
| Compound | IC50 (nM) Against GSK-3β | Anti-inflammatory Activity |
|---|---|---|
| Compound 36 (related GSK-3β inhibitor) | 70 nM | Reduces NO, IL-6, and TNF-α release in LPS model |
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